1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine, also known as TFMPP, is a compound that belongs to the class of piperazine derivatives. TFMPP has been used as a recreational drug due to its psychoactive effects. However, its potential as a research tool in scientific studies has also been explored.
Mechanism of Action
1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2C serotonin receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine has been shown to induce a range of physiological and behavioral effects, including changes in locomotor activity, body temperature, and heart rate. It has also been reported to affect food intake and preference.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine has several advantages as a research tool, including its selectivity for specific serotonin receptors and its ability to induce dose-dependent effects. However, it also has limitations, including its potential for off-target effects and its limited solubility in water.
Future Directions
Future research on 1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine could explore its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, investigations into the molecular mechanisms underlying its effects could lead to the development of novel drugs with improved efficacy and fewer side effects. Finally, the development of more selective and potent 1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine derivatives could provide valuable tools for studying the role of serotonin receptors in various physiological and pathological processes.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine is a compound that has been used as a recreational drug but also has potential as a research tool in scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine could lead to the development of new therapeutic agents and a better understanding of the role of serotonin receptors in various physiological and pathological processes.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine has been used as a research tool in various scientific studies, including the investigation of the effects of serotonin receptor agonists on behavior in animal models, the evaluation of the role of serotonin receptors in drug addiction, and the identification of novel therapeutic targets for psychiatric disorders.
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-ethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-4-20-8-10-21(11-9-20)12-13-23(26)25-16-14-24(15-17-25)22-7-5-6-18(2)19(22)3/h5-11H,4,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDTEJHNLGQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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